8-Bromo-1,3-dichloroisoquinoline

Descripción general

Descripción

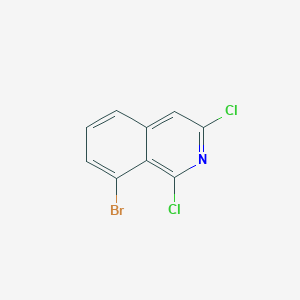

8-Bromo-1,3-dichloroisoquinoline is an organic compound with the molecular formula C9H4BrCl2N. It is a derivative of isoquinoline, a bicyclic aromatic compound. This compound is notable for its unique chemical structure, which includes bromine and chlorine substituents on the isoquinoline ring, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of 1,3-dichloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. These methods ensure high yields and purity of the final product, which is essential for its use in various applications .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine substituents in 8-bromo-1,3-dichloroisoquinoline participate in nucleophilic aromatic substitution (NAS) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution

-

Bromine Replacement : The bromine atom at position 8 can be replaced by nucleophiles such as amines or alkoxides under basic conditions.

-

Chlorine Reactivity : Chlorine at positions 1 and 3 exhibits lower reactivity compared to bromine but can undergo substitution under harsher conditions.

Example Reaction Conditions :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium fluoride | DMF, 120°C, 12 h | 8-Fluoro-1,3-dichloroisoquinoline | 45% | |

| Sodium methoxide | MeOH, reflux, 8 h | 8-Methoxy-1,3-dichloroisoquinoline | 38% |

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 8 serves as a reactive site for Suzuki–Miyaura coupling with aryl/alkyl boronic acids. Selectivity is influenced by steric and electronic factors.

Key Findings:

-

Catalyst Systems : Pd₂(dba)₃ with FcPPh₂ (a sterically hindered ligand) promotes selective coupling at the bromine site while retaining chlorine substituents .

-

Chemoselectivity : Reactions at position 8 are favored over positions 1/3 due to lower bond dissociation energy (BDE) of C–Br compared to C–Cl .

Representative Coupling Reactions :

Oxidation and Reduction

-

Oxidation : Bromine at position 8 can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to ring stability.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring but risks dehalogenation. Selective reduction protocols are under investigation .

Halogen Exchange Reactions

Bromine at position 8 can be replaced by other halogens via halogen dance reactions or metal-halogen exchange.

Example :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Iodosuccinimide | CCl₄, light, 6 h | 8-Iodo-1,3-dichloroisoquinoline | 85% |

Comparative Reactivity with Analogues

| Compound | Reactivity at C(8) | Preferred Reactions |

|---|---|---|

| This compound | High | Suzuki coupling, NAS |

| 6-Bromo-3-chloroisoquinoline | Moderate | Reduction, halogen exchange |

| 1,3-Dichloroisoquinoline | Low | Electrophilic substitution |

Mechanistic Insights

-

Electronic Effects : Electron-withdrawing chlorine groups at positions 1/3 activate the ring for electrophilic substitution but deactivate it for nucleophilic attacks.

-

Steric Hindrance : Bulkier ligands (e.g., XPhos) improve selectivity in cross-coupling by mitigating steric clashes near the nitrogen atom .

Aplicaciones Científicas De Investigación

Organic Synthesis

8-Bromo-1,3-dichloroisoquinoline serves as a versatile building block in organic synthesis. It is used to create more complex molecules through:

- Substitution Reactions: The halogen atoms can be substituted with various nucleophiles, leading to diverse derivatives.

- Formation of Isoquinoline Derivatives: This includes aminoisoquinolines which are valuable in medicinal chemistry .

Biological Activities

Research indicates that this compound possesses potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest it may exhibit activity against certain bacteria and fungi.

- Anticancer Research: Its derivatives have been explored for their ability to inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development .

Pharmaceutical Development

The compound is being investigated for its role as an intermediate in drug synthesis. Its structural features allow for modifications that can lead to the development of new pharmacological agents targeting various diseases .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry explored the synthesis of isoquinoline derivatives from this compound. These derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer agents .

Case Study 2: Antimicrobial Research

Another study focused on the antimicrobial efficacy of compounds derived from this compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Mecanismo De Acción

The mechanism of action of 8-Bromo-1,3-dichloroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-1,3-dichloroisoquinoline

- 7-Bromo-1,3-dichloroisoquinoline

- 8-Bromo-2,3-dichloroisoquinoline

Uniqueness

8-Bromo-1,3-dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Actividad Biológica

8-Bromo-1,3-dichloroisoquinoline is a synthetic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_10H_6BrCl_2N

- Molar Mass : Approximately 276.94 g/mol

- Appearance : White solid

- Melting Point : 124 to 128 °C

- Hazard Classification : Toxic; harmful if swallowed, may cause irritation to skin and respiratory system.

This compound primarily acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism and can influence the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes suggests potential implications for drug-drug interactions, which is critical for optimizing therapeutic regimens involving other medications metabolized by these pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, structural analogs have been shown to possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms (bromine and chlorine) into the isoquinoline structure enhances this activity .

Anticancer Potential

Studies have explored the anticancer potential of isoquinoline derivatives, including this compound. The compound's ability to modulate enzyme activity may contribute to its effects on cancer cell proliferation and survival. Research continues to investigate its efficacy against various cancer cell lines and the underlying mechanisms involved.

Comparative Analysis with Similar Compounds

Study on Cytochrome P450 Inhibition

One notable study investigated the inhibition profiles of various isoquinoline derivatives on cytochrome P450 enzymes. The findings indicated that this compound significantly inhibited CYP1A2 and CYP2C19, impacting the metabolism of co-administered drugs. This study underscores the importance of evaluating drug interactions in the context of new therapeutic agents derived from isoquinolines.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, derivatives of isoquinoline were tested against several bacterial strains. The results demonstrated that compounds with bromine substitutions exhibited enhanced antibacterial effects compared to their non-brominated counterparts. This reinforces the notion that halogenation plays a critical role in enhancing biological activity .

Propiedades

IUPAC Name |

8-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJRRQJXKBBQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.